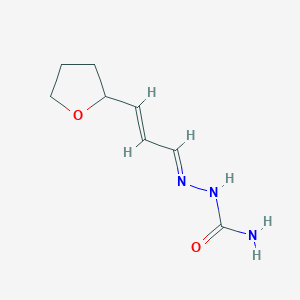
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a cyclobutanecarboxamide moiety at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea in the presence of a base such as sodium ethoxide.
Substitution at Positions 4 and 6: Phenyl groups are introduced at positions 4 and 6 of the pyrimidine ring via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride as a catalyst.
Cyclobutanecarboxamide Introduction: The cyclobutanecarboxamide moiety is attached through an amide coupling reaction, typically using cyclobutanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the activity of Aurora kinase A, a protein involved in cell division, thereby inducing apoptosis in cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide involves the inhibition of protein kinases, particularly Aurora kinase A. This inhibition disrupts the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Similar structure but lacks the cyclobutanecarboxamide moiety.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: Another pyrimidine derivative with anticancer properties.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which enhances its binding affinity and specificity for protein kinases. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potent biological activity.
Eigenschaften
CAS-Nummer |
820961-73-7 |
|---|---|
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C21H19N3O/c25-20(17-12-7-13-17)24-21-22-18(15-8-3-1-4-9-15)14-19(23-21)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25) |
InChI-Schlüssel |
FCILSIOUGDWQSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)





![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
